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Introduction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming

the core of numerous compounds with significant therapeutic potential.[1][2] 6-
Bromobenzo[d]isoxazole-3-carboxylic acid is a member of this class, presenting as a key

intermediate or a potential pharmacophore for novel drug candidates. A comprehensive

understanding of its physicochemical properties is not merely an academic exercise; it is a

critical prerequisite for successful drug development, influencing everything from initial

screening and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion)

properties and ultimate clinical efficacy.

This guide provides a framework for the systematic evaluation of 6-Bromobenzo[d]isoxazole-
3-carboxylic acid. As experimentally determined data for this specific molecule is not widely

published, we will focus on the authoritative methodologies used to characterize such a

compound, explaining the causality behind each experimental choice and the interpretation of

the expected data. This document serves as both a technical whitepaper on the molecule's

known attributes and a practical guide to its complete physicochemical characterization.
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Section 1: Chemical Identity and Core Attributes
Accurate identification is the foundation of all subsequent analysis. The subject of this guide is

registered under CAS Number 1123169-17-4.[3][4][5] Its core attributes are summarized below.

Chemical Structure of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Table 1: Core Chemical Identifiers

Property Value Source(s)

IUPAC Name
6-Bromo-1,2-benzisoxazole-3-

carboxylic acid
[6]

CAS Number 1123169-17-4 [3][4][5][6]

Molecular Formula C₈H₄BrNO₃ [3][6]

Molecular Weight 242.03 g/mol [3][6]

Physical Form Crystalline Powder (Brown) [7]

Canonical SMILES
C1=CC(=C(C=C1Br)ON=C2)C

(=O)O
N/A

Section 2: Ionization and Acidity (pKa)
Expert Insight: The pKa, or acid dissociation constant, is arguably the most critical

physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the

molecule at a given pH, which directly governs its aqueous solubility, membrane permeability,

and receptor binding interactions. For an acidic compound like 6-Bromobenzo[d]isoxazole-3-
carboxylic acid, the pKa will define its absorption profile throughout the pH gradient of the

gastrointestinal tract.

A predicted pKa for this molecule is approximately 2.04 ± 0.10.[7] This low value suggests a

strongly acidic nature, where the carboxyl group is readily deprotonated. This acidity is

enhanced by the electron-withdrawing character of the fused benzo[d]isoxazole ring system. At

physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic
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carboxylate form, a state that favors aqueous solubility but can hinder passive diffusion across

lipid membranes.

Experimental Protocol: pKa Determination by
Potentiometric Titration
This method provides a highly accurate, gold-standard measurement of a compound's pKa.

Methodology:

Preparation: Accurately weigh ~1-2 mg of 6-Bromobenzo[d]isoxazole-3-carboxylic acid
and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure

complete dissolution.

Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1

M KOH) under an inert nitrogen atmosphere to prevent carbonate formation.

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid

has been neutralized (the half-equivalence point). The data is typically analyzed using

software that calculates the first or second derivative of the curve to precisely identify the

inflection point.

Preparation Analysis

Weigh Compound Dissolve in
Methanol/Water

Titrate with
0.1 M KOH

Record pH vs.
Volume Data

Calculate Derivative
of Titration Curve

Determine pKa at
Half-Equivalence Point
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Caption: Workflow for pKa determination by potentiometric titration.
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Section 3: Solubility Profile
Expert Insight: Poor aqueous solubility is a leading cause of failure for drug candidates. For this

compound, the physicochemical profile presents a classic challenge: the flat, aromatic,

bromine-containing core suggests low intrinsic solubility, while the acidic carboxylate group

provides a mechanism to enhance solubility at higher pH. Therefore, determining both the

intrinsic solubility (S₀) of the un-ionized form and the solubility as a function of pH is essential.

Experimental Protocol 1: Kinetic Solubility Measurement
This high-throughput method is ideal for early discovery to quickly assess a compound's

dissolution tendency.

Methodology:

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO

(e.g., 10 mM).

Assay Plate: Add a small volume of the DMSO stock to each well of a 96-well microplate

containing aqueous buffer at various pH values (e.g., pH 4.0, 6.5, 7.4). The final DMSO

concentration should be kept low (<2%) to minimize its solubilizing effect.

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow

for dissolution and equilibration.

Precipitate Removal: Filter or centrifuge the plate to remove any precipitated compound.

Quantification: Analyze the concentration of the dissolved compound in the

supernatant/filtrate using a suitable method like LC-UV or UV-Vis spectroscopy by comparing

against a standard curve.

Experimental Protocol 2: Thermodynamic Equilibrium
Solubility
This method measures the true equilibrium solubility and is more time-consuming but provides

a more accurate value for formulation development.
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Methodology:

Suspension: Add an excess amount of the solid compound to a series of vials containing

aqueous buffer at different pH values.

Equilibration: Agitate the vials at a constant temperature for an extended period (24-48

hours) to ensure equilibrium is reached between the solid and dissolved states.

Separation: Filter the suspension through a sub-micron filter to remove all undissolved

solids.

Quantification: Determine the concentration of the dissolved compound in the filtrate,

typically by HPLC-UV.

Influence of pH on Solubility
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Caption: Relationship between pH, pKa, and aqueous solubility.

Section 4: Lipophilicity and Membrane Permeability
Expert Insight: Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability

to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is

typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

LogP measures the partitioning of the neutral (un-ionized) form of the molecule between

octanol and water.
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LogD is the effective lipophilicity at a specific pH, accounting for both ionized and un-ionized

species. For an acid, LogD will decrease as the pH increases above the pKa because the

charged form prefers the aqueous phase.

Given the compound's structure (aromatic rings, bromine atom), it is expected to have

significant intrinsic lipophilicity (a high LogP). However, at physiological pH 7.4, where it is

ionized, its LogD₇.₄ will be substantially lower. This balance is crucial for oral bioavailability,

requiring sufficient lipophilicity to cross membranes but enough aqueous solubility for

dissolution.

Experimental Protocol: Shake-Flask Method for LogD
Determination
This classic method directly measures the partitioning of a compound between two immiscible

phases.

Methodology:

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at

pH 7.4) and an organic phase (n-octanol), pre-saturating each with the other.

Partitioning: Add a known amount of the compound to a vial containing measured volumes of

both the aqueous and organic phases.

Equilibration: Cap the vial and shake vigorously for a set time, then allow the phases to

separate completely, often aided by centrifugation.

Sampling: Carefully take an aliquot from both the aqueous and octanol layers.

Quantification: Measure the concentration of the compound in each phase using HPLC-UV.

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ).

Section 5: Solid-State Properties
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Expert Insight: The solid-state properties of an active pharmaceutical ingredient (API) are

critical for manufacturing, stability, and dissolution performance. The melting point is a primary

indicator of purity and lattice energy.

Experimental Protocol: Melting Point by Differential
Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference.

Methodology:

Sample Preparation: Accurately weigh a small amount of the crystalline powder (1-3 mg) into

an aluminum DSC pan and hermetically seal it.

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined

temperature range.

Data Analysis: The melting point is identified as the onset temperature of the endothermic

peak on the resulting thermogram. The peak's area corresponds to the heat of fusion. A

sharp, single peak is indicative of a pure crystalline substance.

Conclusion: An Integrated Physicochemical Profile
The successful development of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, or any related

analogue, hinges on a holistic understanding of its physicochemical properties. The parameters

discussed are not independent variables but are deeply interconnected. The pKa directly

influences pH-dependent solubility and LogD, which in turn govern the potential for oral

absorption. The solid-state properties affect how the compound can be formulated into a stable

and effective drug product.

Based on its structure and predicted pKa, we can anticipate a profile characterized by strong

acidity, low intrinsic solubility, and high intrinsic lipophilicity. This profile suggests that while the

compound may readily dissolve in the higher pH environment of the intestine, its absorption

could be limited by its low LogD₇.₄. Formulation strategies such as salt formation or amorphous
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solid dispersions may be necessary to overcome these potential liabilities. The systematic

experimental characterization outlined in this guide is the essential next step to confirm these

predictions and enable data-driven decisions in the progression of this promising chemical

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research -
PMC [pmc.ncbi.nlm.nih.gov]

2. rkmmanr.org [rkmmanr.org]

3. scbt.com [scbt.com]

4. 1123169-17-4|6-Bromobenzo[d]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

5. 2abiotech.net [2abiotech.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1520105?utm_src=pdf-body-img
https://www.benchchem.com/product/b1520105?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12345956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12345956/
https://www.rkmmanr.org/uploads/37.-PAC.pdf
https://www.scbt.com/p/6-bromo-benzodisoxazole-3-carboxylic-acid-1123169-17-4
https://www.bldpharm.com/products/1123169-17-4.html
https://www.2abiotech.net/show_product.html?pro_id=147311
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 6-Bromobenzo[d]isoxazole-3-carboxylic acid - CAS:1123169-17-4 - Sunway Pharm Ltd
[3wpharm.com]

7. 6-BROMOBENZO[D]ISOXAZOLE-3-CARBOXYLIC ACID | 1123169-17-4
[amp.chemicalbook.com]

To cite this document: BenchChem. ["physicochemical properties of 6-
Bromobenzo[d]isoxazole-3-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520105#physicochemical-properties-of-6-
bromobenzo-d-isoxazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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